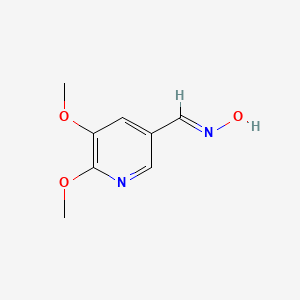
5,6-Dimethoxynicotinaldehyde oxime
Übersicht
Beschreibung
5,6-Dimethoxynicotinaldehyde oxime is an organic compound with the empirical formula C8H10N2O3 . It is a member of the oxime class of compounds, which are known for their wide applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxynicotinaldehyde oxime is represented by the SMILES string COc1cc(\\C=N\\O)cnc1OC . This indicates that the molecule contains a carbon-nitrogen double bond (C=N), characteristic of oximes, along with methoxy (OCH3) and hydroxy (OH) functional groups .
Physical And Chemical Properties Analysis
5,6-Dimethoxynicotinaldehyde oxime is a solid compound . Like other oximes, it is expected to have distinctive melting and boiling points, which can be used to distinguish it from other compounds .
Wissenschaftliche Forschungsanwendungen
-
Anticancer Properties
- Application : Oximes and oxime ether moieties have been found to enhance the physicochemical and anticancer properties of structurally diverse molecular frameworks .
- Method : These functional groups contribute to general strategies for molecular design, modulation of biological activities, computational modeling, and structure–activity relationship studies .
- Results : Oximes and oxime ethers impact antitumor activities within a wide range of structural frameworks .
-
Therapeutic Agents
- Application : Oximes are known for their anti-inflammatory, antimicrobial, antioxidant and anticancer activities. They are also therapeutic agents against organophosphate (OP) poisoning .
- Method : New oxime compounds have been synthesized, and their biological activity has been verified .
- Results : New oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation and as potential next-generation drugs against OP poisoning .
-
Stabilizing Agent
-
Chelating Agents
- Application : Oximes are also used as chelating agents in metal detoxification .
- Method : The oxime group can bind to metal ions, forming a stable complex that can be easily removed from the system .
- Results : The use of oximes as chelating agents can help in the removal of toxic metals from the environment or biological systems .
-
Synthesis of Nitrogen and Oxygen Containing Compounds
- Application : Oxime esters are attractive starting materials for the synthesis of various nitrogen and oxygen containing compounds .
- Method : The oxime group can undergo various reactions to form a wide range of compounds including amine and its derivatives, amides, nitriles, esters, nonaromatic heterocycles, heteroaromatics such as pyrroles, pyridines, quinoline derivatives, miscellaneous, imines, N-heterocycles, etc .
- Results : The use of oxime esters in synthesis can lead to the formation of a wide range of nitrogen and oxygen containing compounds .
-
Precursors of Secondary Metabolites in Plants
- Application : Oximes are known as one of the precursors of secondary metabolites in plants .
- Method : The oxime group can undergo various transformations to form a wide range of secondary metabolites .
- Results : The use of oximes in plants can lead to the formation of a wide range of secondary metabolites, contributing to the plant’s defense mechanisms .
-
Kinase Inhibitors
- Application : Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), serine/threonine kinases glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), Janus tyrosine kinase (JAK), and multiple receptor and non-receptor tyrosine kinases .
- Method : The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups. This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds, despite small changes in the total size and shape of the compound .
- Results : Oximes can generate nitric oxide. This review is focused on oximes as kinase inhibitors with anticancer and anti-inflammatory activities .
-
Inhibitors of Lipoxygenase 5, Human Neutrophil Elastase, and Proteinase 3
-
Precursors of Secondary Metabolites in Animals
- Application : Certain oximes exist in nature in animals .
- Method : The oxime group can undergo various transformations to form a wide range of secondary metabolites .
- Results : The use of oximes in animals can lead to the formation of a wide range of secondary metabolites, contributing to the animal’s defense mechanisms .
- Application : Oximes are used in the development of agriculture, especially fertilization and the use of pesticides .
- Method : The exposure to organophosphates (OPs) results in poisoning, and untreated OPs can lead to death .
- Results : Oximes are considered to be potential next-generation drugs against OP poisoning .
- Application : Oximes have been found to have antimicrobial properties .
- Method : The oxime group can inhibit the growth of microorganisms .
- Results : The use of oximes can help in the treatment of microbial infections .
- Application : Oximes have been reported with useful pharmaceutical properties, including compounds with anti-arthritis, and anti-stroke activities .
- Method : New oxime compounds have been synthesized, and their biological activity has been verified .
- Results : New oxime compounds can demonstrate such functions and thus are considered to be potential drugs for arthritis and stroke .
Safety And Hazards
Zukünftige Richtungen
Future research on oximes like 5,6-Dimethoxynicotinaldehyde oxime could focus on improving their ability to cross the blood-brain barrier, which is a current challenge in the treatment of organophosphorus poisoning . Additionally, the development of novel oximes with a broader spectrum against organophosphorus nerve agents and pesticides could be a potential area of exploration .
Eigenschaften
IUPAC Name |
(NE)-N-[(5,6-dimethoxypyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-3-6(5-10-11)4-9-8(7)13-2/h3-5,11H,1-2H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPKWZVQQZZGSX-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=NO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N=CC(=C1)/C=N/O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673845 | |
| Record name | N-[(E)-(5,6-Dimethoxypyridin-3-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxynicotinaldehyde oxime | |
CAS RN |
1138443-93-2 | |
| Record name | N-[(E)-(5,6-Dimethoxypyridin-3-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



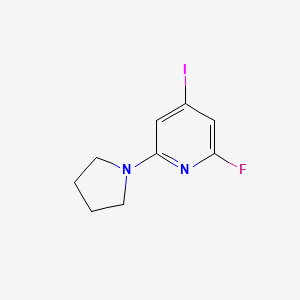
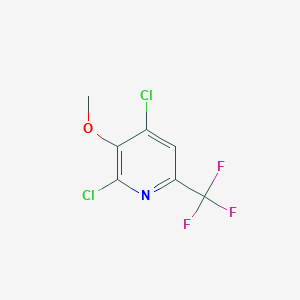
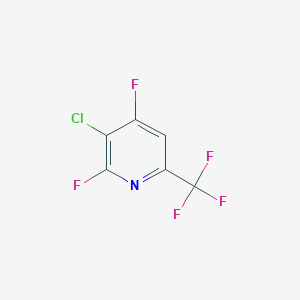
![Furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1389786.png)
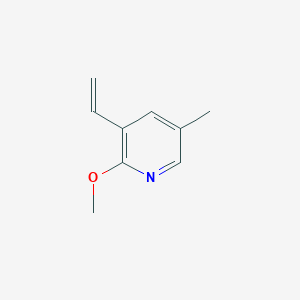
![6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1389788.png)
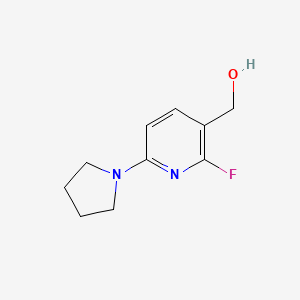
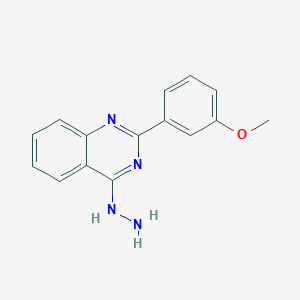
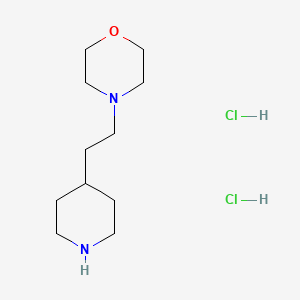
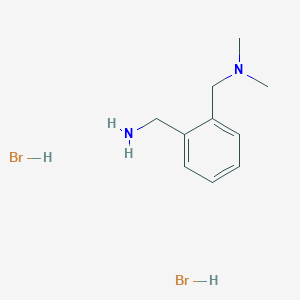
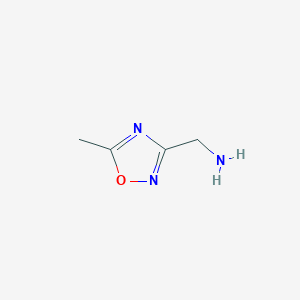
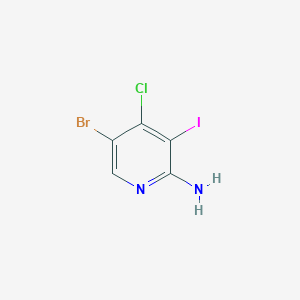
![7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1389799.png)
![5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1389801.png)